Superior In Vivo Anti-Tumor Efficacy: BPIC vs. Doxorubicin in Murine S180 Model
In a direct head-to-head comparison within the same study, BPIC demonstrated a 2-fold higher anti-tumor efficacy than the widely used chemotherapeutic agent doxorubicin in a mouse S180 sarcoma model [1]. The study also confirmed that S180 cells had equal sensitivity to both compounds in vitro, highlighting that the in vivo advantage is not simply due to differences in cellular potency but likely involves improved pharmacokinetics, reduced toxicity, or the compound's unique anti-inflammatory mechanism [1].
| Evidence Dimension | In vivo anti-tumor efficacy (tumor growth inhibition) |
|---|---|
| Target Compound Data | Efficacy defined as 2-fold higher than doxorubicin |
| Comparator Or Baseline | Doxorubicin (baseline efficacy) |
| Quantified Difference | 2-fold higher (200% relative efficacy) |
| Conditions | In vivo mouse S180 sarcoma allograft model; 1 μmol/kg dose |
Why This Matters
This 2-fold efficacy advantage in a standard preclinical model makes BPIC a more potent candidate for in vivo proof-of-concept studies, potentially reducing the required dose and improving the therapeutic window relative to doxorubicin.
- [1] Li S, Wang Y, Zhao M, Wu J, Peng S. BPIC: A novel anti-tumor lead capable of inhibiting inflammation and scavenging free radicals. Bioorg Med Chem Lett. 2015 Mar 1;25(5):1146-50. doi: 10.1016/j.bmcl.2014.12.013. PMID: 25648297. View Source
